molecular formula C18H13BrFN5S B2929325 7-((4-bromobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-13-3

7-((4-bromobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2929325
CAS No.: 863458-13-3
M. Wt: 430.3
InChI Key: ZALDEKNACQZAOH-UHFFFAOYSA-N
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Description

The compound 7-((4-bromobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolopyrimidine derivative characterized by:

  • A 4-bromobenzylthio group at position 6.
  • A 4-fluorobenzyl group at position 2.

Triazolopyrimidines are heterocyclic scaffolds known for their pharmacological versatility, including antiviral, antineoplastic, and adenosine receptor-modulating activities .

Properties

IUPAC Name

7-[(4-bromophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN5S/c19-14-5-1-13(2-6-14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-12-3-7-15(20)8-4-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALDEKNACQZAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)Br)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-((4-bromobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a notable member of the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure features a triazolopyrimidine core with specific substituents that influence its biological properties:

Substituent Description
4-BromobenzylthioEnhances reactivity and potential interactions with biological targets
4-FluorobenzylIncreases lipophilicity and may affect membrane permeability

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Triazolopyrimidine Core : The initial step involves the formation of the triazolopyrimidine scaffold through cyclization reactions.
  • Substitution Reactions : The introduction of the bromobenzylthio and fluorobenzyl groups is achieved via nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity across various assays:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit phosphodiesterase (PDE) enzymes, which are crucial in signaling pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular responses and potentially offering therapeutic benefits in conditions such as cancer or inflammation.

Case Studies

  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. For example, it was effective against HeLa cells with an IC50 value indicating significant potency.
  • Anti-inflammatory Properties : Research indicates that it may reduce pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory diseases.

The mechanisms by which this compound exerts its effects are under investigation. Key proposed mechanisms include:

  • Inhibition of Signaling Pathways : By inhibiting enzymes such as PDEs, the compound may alter cyclic nucleotide levels (cAMP and cGMP), leading to downstream effects on cell growth and apoptosis.
  • Interaction with Cellular Targets : The unique substitution pattern allows for enhanced interaction with various biological targets, potentially leading to altered cellular functions.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound Name Unique Features Biological Activity
7-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-triazolo...Contains chlorine instead of bromineSimilar enzyme inhibition profile
7-((phenethyl)thio)-3-(4-fluorobenzyl)-3H-triazolo...Substituted with phenethyl groupsDifferent steric effects on biological activity

Comparison with Similar Compounds

Key Trends :

  • Halogenated substituents (Br, F, CF₃) improve lipophilicity and may enhance blood-brain barrier penetration .
  • 3-Substituted derivatives (e.g., 3-benzyl) generally exhibit lower toxicity than 2-substituted analogs .
  • Thioether groups at position 7 (e.g., propylthio, benzylthio) correlate with antiviral and antineoplastic activities .

Key Observations :

  • Thionation at position 7 is regioselective and critical for introducing sulfur-based substituents .
  • Halogen substituents (e.g., Br, Cl) enable further functionalization via cross-coupling reactions (e.g., Suzuki, Stille) .

Physicochemical Properties

Physical properties vary significantly with substituents:

Compound Melting Point (°C) Solubility Notes Reference
Target Compound Not reported Likely low aqueous solubility (lipophilic substituents).
9b (Benzo[d]oxazol-2-ylthio derivative) 154–155 Recrystallized from toluene/acetonitrile .
9e (Morpholinomethylbenzyl derivative) 89–90 High yield (89.9%); liquid at room temperature .
7i (Difluorophenylcyclopropyl derivative) 60–65 Low melting point due to flexible cyclopropane group .

Trends :

  • Bulky substituents (e.g., benzyl, morpholine) increase melting points and crystallinity .
  • Fluorinated groups (e.g., CF₃, 4-fluorobenzyl) reduce melting points and enhance metabolic stability .

Antiviral and Antineoplastic Activity

  • 7-Amino-2-aryl-2H-triazolo[4,5-d]pyrimidines (e.g., 8-azaadenines) show activity against herpes viruses at >4 µg/mL .
  • 4,6-Dimethyl-2-(4-methyl-2-nitrophenyl)-triazolo[4,5-d]pyrimidine exhibits antineoplastic activity against CCRF-HSB-2 and KB cells .
  • Dual EZH2/HDAC inhibitors (e.g., 9d) demonstrate epigenetic modulation, relevant in oncology .

Antiplatelet and Antibacterial Activity

  • 7-(Propylthio)-3-cyclopentane-triol derivatives (e.g., 7h, 7i) show potent antiplatelet effects, with IC₅₀ values comparable to ticagrelor .

Q & A

Q. What are the recommended synthetic routes for 7-((4-bromobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves sequential alkylation and cyclization steps. A key intermediate, such as a triazole-thiol precursor, can be functionalized with 4-bromobenzyl bromide and 4-fluorobenzyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF). Optimization includes:

  • Temperature control : Maintain 60–80°C to balance reactivity and side-product formation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/dioxane mixtures) improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • X-ray crystallography : Resolves molecular geometry, confirming the fused triazolo-pyrimidine core and substituent orientations (mean C–C bond precision: ±0.003 Å) .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for bromo/fluoro benzyl groups) and triazole NH (δ 8.5–9.0 ppm). Fluorine coupling (³J ~8 Hz) confirms para-substitution .
  • HRMS : Exact mass (e.g., [M+H]+) validates molecular formula, with isotopic patterns distinguishing bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the common by-products during synthesis, and how can they be minimized?

  • Disubstitution by-products : Competing alkylation at multiple sites (e.g., triazole NH) can occur. Use bulky bases (e.g., DBU) to deprotonate selectively .
  • Oxidation of thioether : Trace peroxides in solvents may oxidize the thioether to sulfoxide/sulfone. Add antioxidants (e.g., BHT) or work under inert atmosphere .
  • Resolution : Monitor via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the electronic nature of substituents (4-bromo vs. 4-fluoro) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electron-withdrawing effects : The 4-bromobenzyl group enhances electrophilicity at the thioether sulfur, facilitating nucleophilic attack (e.g., by amines or thiols). Fluorine’s inductive effect stabilizes the benzyl group, reducing undesired C–F cleavage .
  • Kinetic studies : Compare reaction rates using substituents with varying σ values (Hammett plots). For example, 4-bromo (σ ~0.23) accelerates SNAr reactions compared to 4-fluoro (σ ~0.06) .

Q. How can researchers resolve contradictions in biological activity data when testing analogs with different substituents?

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replace Br with Cl or CF₃) and assess activity trends. For example, analogs with electron-deficient aryl groups show enhanced kinase inhibition .
  • Statistical validation : Use ANOVA to compare IC₅₀ values across analogs, ensuring biological replicates (n ≥ 3) and controlled assay conditions (e.g., pH, temperature) .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., kinases). The triazolo-pyrimidine core mimics purine binding, while bromo/fluoro groups stabilize hydrophobic contacts .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Monitor RMSD (<2 Å) to validate binding poses .

Q. How can crystallographic data resolve ambiguities in regiochemistry during triazole ring formation?

  • X-ray refinement : Assign regiochemistry via bond lengths (e.g., C–N vs. C–S distances in triazole). For example, a 1,2,3-triazole shows distinct bond alternation (1.31 Å for C=N vs. 1.37 Å for C–N) .
  • Comparative analysis : Overlay experimental data with DFT-optimized structures (B3LYP/6-31G*) to confirm tautomeric forms .

Methodological Notes

  • Data Reproducibility : Report detailed reaction conditions (solvent purity, catalyst loadings) and spectral acquisition parameters (NMR field strength, scan counts).
  • Contradiction Management : Cross-validate unexpected results using orthogonal techniques (e.g., LC-MS + 2D NMR for impurity identification) .

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